molecular formula C23H19FN4OS B1231733 1-(2-Fluorophenyl)-3-[[1-[(2-methylphenyl)methyl]-2-oxo-3-indolylidene]amino]thiourea

1-(2-Fluorophenyl)-3-[[1-[(2-methylphenyl)methyl]-2-oxo-3-indolylidene]amino]thiourea

Cat. No. B1231733
M. Wt: 418.5 g/mol
InChI Key: XSJVYXNQHHZDJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorophenyl)-3-[[1-[(2-methylphenyl)methyl]-2-oxo-3-indolylidene]amino]thiourea is a member of indoles.

Scientific Research Applications

Molecular Structure and Properties

  • The compound is characterized by its molecular structure, resembling the letter 'L', and features an anti-disposition of thioamide–N–H atoms with an intramolecular N–H⋯N hydrogen bond. This unique conformation is essential for its interaction and functionality in various chemical processes (Yeo & Tiekink, 2019).

Photoluminescence and Analytical Applications

  • Derivatives of this compound exhibit photoluminescence properties. This feature has been utilized for the detection of chromium(VI) ions, highlighting its potential as a sensitive analytical tool in environmental and chemical analysis (Sunil & Rao, 2015).

Impact of Fluorine Substitution

  • Studies on fluorine-substituted phenylthiourea isomers, including those similar to the compound , have shown that fluorine substitution affects the crystal structures and vibrational properties of these compounds. This has implications in material science, particularly in the design of compounds with specific physical properties (Saeed, Erben, & Flörke, 2010).

Antimicrobial Activity

  • Thiourea derivatives, including those structurally related to the compound, have been evaluated for their antibacterial and antifungal properties. This suggests potential applications in the development of new antimicrobial agents (Saeed, Shaheen, Hameed, & Kazmi, 2010).

Interaction with DNA and Antioxidant Activity

  • Certain thiourea derivatives, structurally similar to the compound, have been shown to interact with DNA and exhibit significant antioxidant activity. These properties are crucial for their potential use in pharmaceutical and biochemical research (Hussain et al., 2020).

Molecular Dynamics and Potential Drug Development

  • The compound's derivatives have been studied for their molecular dynamics and interactions, suggesting their potential as lead compounds in developing new analgesic drugs. This highlights their significance in medicinal chemistry (Mary et al., 2016).

properties

Product Name

1-(2-Fluorophenyl)-3-[[1-[(2-methylphenyl)methyl]-2-oxo-3-indolylidene]amino]thiourea

Molecular Formula

C23H19FN4OS

Molecular Weight

418.5 g/mol

IUPAC Name

1-(2-fluorophenyl)-3-[2-hydroxy-1-[(2-methylphenyl)methyl]indol-3-yl]iminothiourea

InChI

InChI=1S/C23H19FN4OS/c1-15-8-2-3-9-16(15)14-28-20-13-7-4-10-17(20)21(22(28)29)26-27-23(30)25-19-12-6-5-11-18(19)24/h2-13,29H,14H2,1H3,(H,25,30)

InChI Key

XSJVYXNQHHZDJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3C(=C2O)N=NC(=S)NC4=CC=CC=C4F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Fluorophenyl)-3-[[1-[(2-methylphenyl)methyl]-2-oxo-3-indolylidene]amino]thiourea
Reactant of Route 2
1-(2-Fluorophenyl)-3-[[1-[(2-methylphenyl)methyl]-2-oxo-3-indolylidene]amino]thiourea
Reactant of Route 3
1-(2-Fluorophenyl)-3-[[1-[(2-methylphenyl)methyl]-2-oxo-3-indolylidene]amino]thiourea
Reactant of Route 4
1-(2-Fluorophenyl)-3-[[1-[(2-methylphenyl)methyl]-2-oxo-3-indolylidene]amino]thiourea
Reactant of Route 5
1-(2-Fluorophenyl)-3-[[1-[(2-methylphenyl)methyl]-2-oxo-3-indolylidene]amino]thiourea
Reactant of Route 6
1-(2-Fluorophenyl)-3-[[1-[(2-methylphenyl)methyl]-2-oxo-3-indolylidene]amino]thiourea

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